molecular formula C9H6F4O B1302156 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone CAS No. 845823-06-5

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone

Cat. No.: B1302156
CAS No.: 845823-06-5
M. Wt: 206.14 g/mol
InChI Key: GMGYOGJDXAFXGX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone (CAS: 845823-06-5, molecular formula: C₉H₆F₄O) is a fluorinated aromatic ketone characterized by a trifluoromethyl group adjacent to a ketone and a substituted phenyl ring with 3-fluoro and 4-methyl substituents. Its molecular weight is 206.14 g/mol, and it requires storage at 2–8°C to maintain stability . The compound’s electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, while the fluorine and methyl substituents on the phenyl ring influence steric and electronic properties, making it distinct from related derivatives.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGYOGJDXAFXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374624
Record name 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID70374624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-06-5
Record name 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid and other oxidized products.

    Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanol.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, materials science, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone (CAS 708-64-5)

  • Molecular Weight : 192.11 g/mol
  • Key Differences : The absence of the 4-methyl group reduces steric hindrance and lipophilicity compared to the target compound. Its structural similarity score is 0.83, reflecting electronic parallels but differences in bulkiness .

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS 1823-63-8)

  • Molecular Weight : 190.12 g/mol
  • Substituents : 4-hydroxy group on phenyl.
  • Synthesis : Prepared via Fries rearrangement of phenyl trifluoroacetate (42% yield) .
  • Key Differences : The polar hydroxy group increases solubility in protic solvents but reduces thermal stability (b.p. ~259°C). The target compound’s 3-fluoro-4-methyl group enhances lipophilicity and metabolic stability .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2)

  • Molecular Weight : 241.02 g/mol
  • Substituents : 3,5-dichloro groups on phenyl.
  • Key Differences : Chlorine’s lower electronegativity (vs. fluorine) reduces electron-withdrawing effects, while its larger atomic size increases steric hindrance. Similarity score: 0.81 .

Heterocyclic Derivatives

2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a)

  • Molecular Weight : 267.21 g/mol
  • Substituents : Triazole ring with phenyl group.
  • Synthesis : Sub-gram scale synthesis (80% yield, E-factor = 13.6) .

2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone

  • Molecular Weight : 227.17 g/mol
  • Substituents : Indole heterocycle.

Research Implications

  • Electrophilicity : The trifluoromethyl group enhances electrophilic character across derivatives, but substituents modulate reactivity. For example, electron-donating groups (e.g., 4-CH₃) slightly counteract the trifluoromethyl effect compared to electron-withdrawing groups (e.g., 3-F) .
  • Synthetic Efficiency : Triazole derivatives achieve higher yields (80–93%) compared to some aromatic analogues (e.g., 7% for 4g in ), highlighting the impact of substitution patterns on reaction pathways .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanone, also known by its CAS number 845823-06-5, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. The following sections provide a detailed overview of its biological activity, including case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one
  • Molecular Formula : C9H6F4O
  • Molecular Weight : 206.14 g/mol
  • Purity : ≥ 95%

The chemical structure can be represented as follows:

O C C1 CC C C C F C1 C F F F\text{O C C1 CC C C C F C1 C F F F}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances the compound's ability to interact with enzymes and receptors, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study focusing on the structure-activity relationship (SAR) of fluorinated ketones revealed that the presence of trifluoromethyl groups can increase the potency against certain bacterial strains. For instance, compounds similar to this compound showed improved inhibition of bacterial growth compared to their non-fluorinated counterparts .

Anti-inflammatory Properties

In a comparative study assessing anti-inflammatory effects, derivatives of trifluoromethyl ketones demonstrated significant inhibition of inflammatory cytokines such as TNF-α. The compound showed a notable reduction in edema in animal models, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various fluorinated compounds against Staphylococcus aureus. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming several traditional antibiotics .

CompoundMIC (µg/mL)
Control Antibiotic64
This compound32

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory activity using carrageenan-induced paw edema in rats, the compound exhibited an inhibition rate of 78% at a dose of 10 mg/kg. This effect was comparable to that of diclofenac sodium (90% inhibition), demonstrating its potential as an anti-inflammatory agent .

TreatmentInhibition Rate (%)
Diclofenac Sodium90
This compound78

The mechanism by which this compound exerts its biological effects is thought to involve modulation of enzyme activity and receptor binding. The trifluoromethyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, thereby influencing their functional states.

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